molecular formula C7H10N4 B574480 4-(3-amino-1H-pyrazol-1-yl)butanenitrile CAS No. 169266-68-6

4-(3-amino-1H-pyrazol-1-yl)butanenitrile

Cat. No.: B574480
CAS No.: 169266-68-6
M. Wt: 150.185
InChI Key: SNKDETKBCPNBLO-UHFFFAOYSA-N
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Description

“4-(3-amino-1H-pyrazol-1-yl)butanenitrile” is a chemical compound with the CAS Number: 169266-68-6 . It has a molecular weight of 150.18 and its IUPAC name is this compound . The compound is in the form of an oil .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H10N4/c8-4-1-2-5-11-6-3-7(9)10-11/h3,6H,1-2,5H2,(H2,9,10) . The compound contains a total of 21 bonds; 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 1 triple bond, 5 aromatic bonds, 1 five-membered ring, 1 primary amine (aromatic), 1 nitrile (aliphatic), and 1 Pyrazole .


Physical and Chemical Properties Analysis

The compound is in the form of an oil . It has a storage temperature of room temperature .

Scientific Research Applications

  • Cytotoxic Activity Against Tumor Cells : Compounds similar to 4-(3-amino-1H-pyrazol-1-yl)butanenitrile, like certain bipyrazolic compounds, have shown cytotoxic properties against tumor cell lines such as P815 (mastocytome murine) and Hep (carcinoma of human larynx) (Kodadi et al., 2007).

  • Complex Formation with PdCl2 : A derivative, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)butanal oxime, was studied for its complex formation with PdCl2. The resulting complex showed potential for anticonvulsant properties (Khachatryan et al., 2017).

  • Development of Energetic Materials : Novel polynitro azoxypyrazole-based energetic compounds derived from 5-amino-pyrazole-4-carbonitrile have been synthesized, showing high thermal stability and moderate detonation performance, indicating potential use in energetic materials (Yang et al., 2021).

  • Synthesis of Antioxidant Agents : Derivatives of this compound have been utilized in the synthesis of new compounds with antioxidant properties (El‐Mekabaty et al., 2016).

  • Histamine H2‐Receptor Antagonist Activity : Research has demonstrated the use of 4‐(1‐pyrazolyl)butanamides, derived from 4‐(3‐nitro‐1‐pyrazolyl)butanenitrile, as potent H2‐receptor antagonists, indicating potential pharmaceutical applications (Buschauer et al., 1995).

  • Study of Corrosion Inhibition : Pyrazolone derivatives, structurally similar to this compound, have been studied for their potential as corrosion inhibitors in N80 steel (Ansari et al., 2016).

  • Catalyst in Organic Synthesis : ZnFe2O4 nanoparticles were used as a catalyst for the synthesis of derivatives including [(5-hydroxy-3-methyl-1H-pyrazol-4yl)(phenyl)methyl]propAnedinitriles, which are structurally related to this compound (Safaei‐Ghomi et al., 2015).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H318, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

Properties

IUPAC Name

4-(3-aminopyrazol-1-yl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c8-4-1-2-5-11-6-3-7(9)10-11/h3,6H,1-2,5H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKDETKBCPNBLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1N)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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